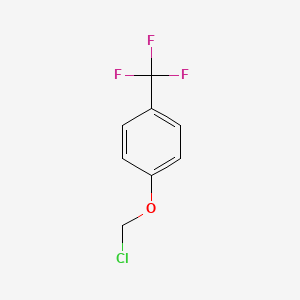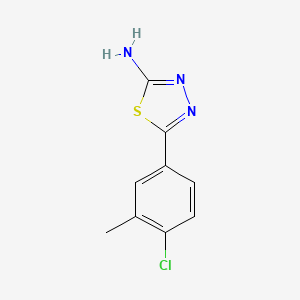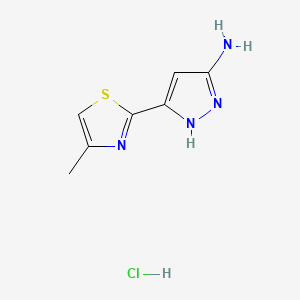
3-Amino-5-(4-methyl-2-thiazolyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876625 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876625 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of the core structure through a series of organic reactions. These reactions may include nucleophilic substitution, condensation, and cyclization reactions. The choice of reagents and solvents, as well as the temperature and pressure conditions, are crucial for the successful synthesis of MFCD32876625.
Industrial Production Methods
In an industrial setting, the production of MFCD32876625 is scaled up using optimized synthetic routes. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial production process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876625 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: MFCD32876625 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving MFCD32876625 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of MFCD32876625 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32876625 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, MFCD32876625 is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine: The compound’s unique properties make it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: MFCD32876625 is used in the development of new materials and products. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial processes.
Mécanisme D'action
The mechanism of action of MFCD32876625 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H9ClN4S |
|---|---|
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4S.ClH/c1-4-3-12-7(9-4)5-2-6(8)11-10-5;/h2-3H,1H3,(H3,8,10,11);1H |
Clé InChI |
BCFZEBZGPRQYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


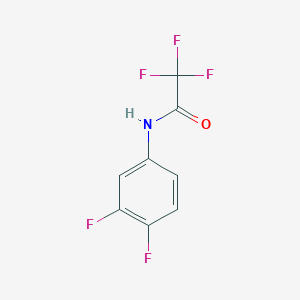
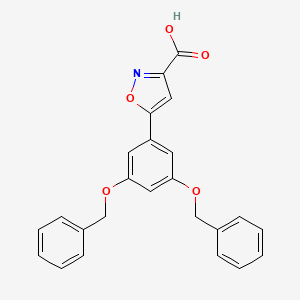

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)

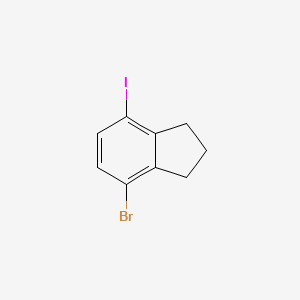
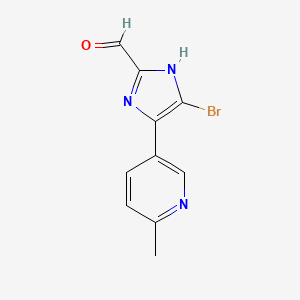

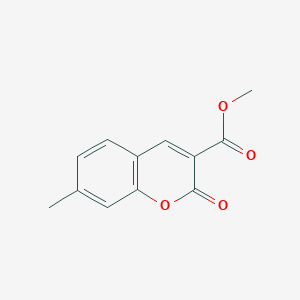
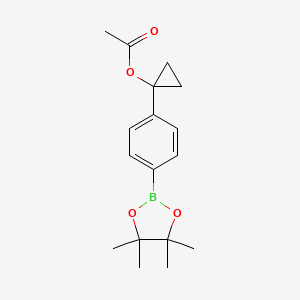

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
